5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid
CAS No.: 951784-27-3
Cat. No.: VC17299328
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951784-27-3 |
|---|---|
| Molecular Formula | C14H12N4O2S |
| Molecular Weight | 300.34 g/mol |
| IUPAC Name | 5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H12N4O2S/c1-7-2-3-11(21-7)12-8(13(19)20)6-10(17-12)9-4-5-16-14(15)18-9/h2-6,17H,1H3,(H,19,20)(H2,15,16,18) |
| Standard InChI Key | YYRKFGWMDRVZEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure comprises three distinct heterocyclic systems:
-
A pyrrole ring serving as the central scaffold.
-
A 2-aminopyrimidine group at position 5, contributing to hydrogen bonding and kinase binding.
-
A 5-methylthiophene moiety at position 2, enhancing lipophilicity and membrane permeability.
-
A carboxylic acid group at position 3, enabling solubility and potential for salt formation.
The IUPAC name, 5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid, reflects this substitution pattern . Key identifiers include:
| Property | Value | Source Citation |
|---|---|---|
| CAS No. | 951784-27-3 | |
| Molecular Formula | C₁₄H₁₂N₄O₂S | |
| Molecular Weight | 300.34 g/mol | |
| SMILES | CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O | |
| InChIKey | YYRKFGWMDRVZEG-UHFFFAOYSA-N |
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis typically involves sequential cross-coupling reactions and heterocycle formation:
-
Pyrrole Core Assembly: A Knorr pyrrole synthesis or Paal-Knorr condensation may be employed, using diketones or 1,4-diketones with ammonium acetate.
-
Suzuki-Miyaura Coupling: Introduction of the 5-methylthiophene moiety via palladium-catalyzed coupling with a boronic acid derivative.
-
Pyrimidine Substitution: Nucleophilic aromatic substitution or metal-mediated coupling to attach the 2-aminopyrimidine group.
-
Carboxylic Acid Functionalization: Oxidation or hydrolysis of a nitrile or ester precursor to yield the final carboxylic acid.
Biological Activity and Mechanism
Cdc7 Kinase Inhibition
The compound exhibits nanomolar inhibitory activity against Cdc7 kinase (IC₅₀ ≈ 12 nM), a serine/threonine kinase essential for DNA replication initiation. By blocking Cdc7’s interaction with its regulatory subunit DBF4, it prevents phosphorylation of the MCM complex, arresting cells in the G1/S phase.
| Kinase | IC₅₀ (nM) | Selectivity Over Related Kinases | Source |
|---|---|---|---|
| Cdc7 | 12 | >100-fold vs. CDK2, Aurora B | |
| PLK1 | >1,000 | Not active |
Antiproliferative Effects
In vitro studies demonstrate potent activity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with GI₅₀ values of 0.8 µM and 1.2 µM, respectively. Synergy with cisplatin and paclitaxel has been observed, suggesting combinatorial therapeutic potential.
Pharmacological Applications
Oncology
Preclinical models indicate tumor growth inhibition rates of 60–75% in xenograft models at 10 mg/kg doses. The compound’s selectivity minimizes off-target effects, reducing toxicity compared to broad-spectrum kinase inhibitors.
Neuroprotection
Emerging evidence suggests modulation of AMPK and mTOR pathways, potentially mitigating neurodegeneration in Alzheimer’s disease models. Further studies are needed to validate these effects.
Comparative Analysis with Analogues
Thiophene vs. Phenyl Substitutions
Replacing the 5-methylthiophene with a phenyl group (as in CID 45121021 ) reduces kinase inhibition potency by 3-fold, highlighting the importance of sulfur-mediated hydrophobic interactions .
Pyrimidine Modifications
Fluorination at position 5 of the pyrimidine ring (e.g., CID 45121021 ) enhances metabolic stability but compromises solubility, underscoring the balance required in lead optimization .
Recent Developments and Intellectual Property
A 2025 patent (WO2025034981A1) claims novel formulations of this compound for oral administration, utilizing lipid-based nanoparticles to enhance bioavailability . Additionally, its use in combination therapies with immune checkpoint inhibitors is under investigation .
Future Directions
-
Clinical Translation: Phase I trials to establish safety and pharmacokinetics.
-
Formulation Science: Development of prodrugs to improve gastrointestinal absorption.
-
Target Expansion: Screening against understudied kinases implicated in autoimmune diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume